

# Application Notes and Protocols for Measuring Lasamide Effects on Intraocular Pressure

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## Compound of Interest

Compound Name: Lasamide  
CAS No.: 2736-23-4  
Cat. No.: B1675832

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## Introduction

**Lasamide** and its derivatives are potent inhibitors of carbonic anhydrase (CA), particularly the human carbonic anhydrase II (hCA II) isoform, which plays a crucial role in the secretion of aqueous humor in the eye.[1][2][3] Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[4][5] By inhibiting carbonic anhydrase in the ciliary body, **Lasamide** reduces the formation of bicarbonate ions, thereby decreasing aqueous humor production and lowering IOP. These application notes provide detailed protocols for evaluating the efficacy of **Lasamide** and its analogs in reducing intraocular pressure, from initial in vitro screening to in vivo assessment in animal models.

## Data Presentation

### In Vitro Carbonic Anhydrase Inhibition

The inhibitory activity of **Lasamide** against various human carbonic anhydrase isoforms has been quantified. The table below summarizes the inhibition constants ( $K_i$ ) of **Lasamide** compared to the well-established carbonic anhydrase inhibitor, Acetazolamide (AAZ).

Carbonic Anhydrase Isoform	Lasamide $K_i$ (nM)	Acetazolamide (AAZ) $K_i$ (nM)
hCA I	Subnanomolar	250
hCA II	Subnanomolar	12
hCA IV	Nanomolar Range	48
hCA VA	Nanomolar Range	4.5
hCA VB	Nanomolar Range	-
hCA VI	Nanomolar Range	-
hCA VII	Nanomolar Range	2.8
hCA IX	Nanomolar Range	25
hCA XII	Nanomolar Range	5.7
hCA XIII	Nanomolar Range	1.8
hCA XIV	Nanomolar Range	-

Data adapted from in vitro studies using the stopped-flow CO<sub>2</sub> hydration assay.

## In Vivo Intraocular Pressure Reduction in a Rabbit Model

The IOP-lowering effects of two **Lasamide** derivatives (Compound 7 and Compound 9) were evaluated in a rabbit model of ocular hypertension. The data below illustrates the change in IOP over time following a single topical application.

Time (minutes)	Mean IOP Reduction (mmHg) - Compound 7 (1% w/v)	Mean IOP Reduction (mmHg) - Compound 9 (1% w/v)	Mean IOP Reduction (mmHg) - Acetazolamide (AAZ) (1% w/v)
60	~3.5	~4.0	~3.0
120	~5.0	~6.0	~4.5
180	~4.0	~5.5	~3.5
240	~3.0	~4.5	~2.5

Data represents the mean change from baseline IOP in hypertensive rabbits (n=6-7 eyes per group).

## Experimental Protocols

### In Vitro Protocol: Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)

This protocol is designed to determine the inhibitory potency of **Lasamide** and its analogs against carbonic anhydrase.

Principle: This assay measures the inhibition of the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

- Bovine Carbonic Anhydrase II (bCA II)
- p-Nitrophenyl acetate (substrate)
- Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl<sub>2</sub>)

- **Lasamide** or test compound
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Spectrophotometer (plate reader)

#### Procedure:

- Prepare a stock solution of **Lasamide** or the test compound in DMSO.
- In each well of a 96-well plate, add 60  $\mu\text{L}$  of Tris-sulfate buffer.
- Add 10  $\mu\text{L}$  of the test compound solution (at various concentrations) to the appropriate wells. For the control wells, add 10  $\mu\text{L}$  of 1% DMSO.
- Add 10  $\mu\text{L}$  of the bCA II enzyme solution to each well.
- Mix the contents and pre-incubate at 25°C for 10 minutes to allow for the formation of the enzyme-inhibitor complex.
- Initiate the reaction by adding 10  $\mu\text{L}$  of the p-nitrophenyl acetate substrate solution to each well.
- Immediately measure the absorbance at 400 nm at regular intervals for a set period using a spectrophotometer.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the  $\text{IC}_{50}$  value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## In Vivo Protocol: Measurement of Intraocular Pressure in a Rabbit Model

This protocol describes the procedure for inducing ocular hypertension and measuring the effect of topically administered **Lasamide** on IOP in rabbits.

Principle: Ocular hypertension is induced in rabbits to create a model for evaluating the efficacy of IOP-lowering agents. IOP is measured at various time points after drug administration using a tonometer.

Materials:

- New Zealand White rabbits
- **Lasamide** or test compound formulated as a 1% w/v ophthalmic solution
- Sterile hypertonic saline solution (5% NaCl)
- Topical anesthetic (e.g., 0.4% oxybuprocaine hydrochloride)
- Rebound tonometer (e.g., Tono-Pen)
- Vehicle solution (e.g., 0.9% NaCl and 0.1% DMSO in sterile water)

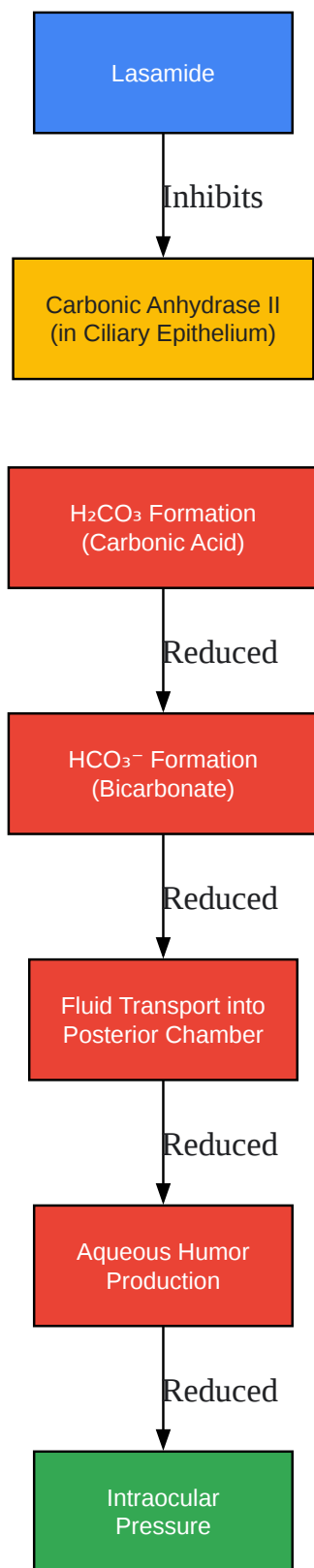
Procedure:

- Induction of Ocular Hypertension:
  - Anesthetize the rabbits locally with one drop of 0.4% oxybuprocaine hydrochloride.
  - Inject 50  $\mu$ L of sterile hypertonic saline solution into the vitreous of both eyes to induce ocular hypertension.
- Baseline IOP Measurement:
  - After the induction of hypertension, measure the baseline IOP in both eyes using a rebound tonometer.
- Drug Administration:
  - Administer a single 30  $\mu$ L drop of the 1% w/v **Lasamide** ophthalmic solution to one eye.

- Administer a single 30  $\mu$ L drop of the vehicle solution to the contralateral eye to serve as a control.
- Post-Treatment IOP Measurement:
  - Measure the IOP in both eyes at regular intervals (e.g., 60, 120, 180, and 240 minutes) after drug administration.
  - Before each set of measurements, apply a drop of topical anesthetic.
- Data Analysis:
  - Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
  - Compare the IOP reduction in the **Lasamide**-treated eyes to the vehicle-treated eyes to determine the efficacy of the compound.

## Visualizations

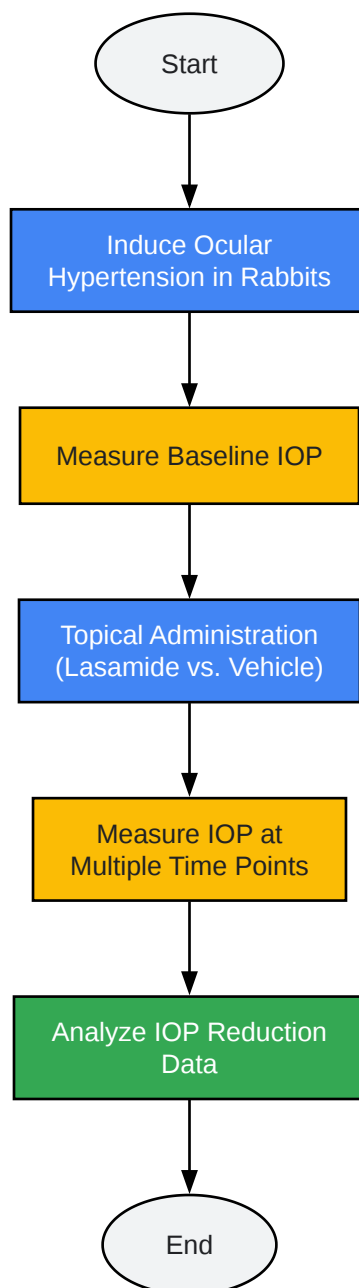
### Signaling Pathway for IOP Reduction by Lasamide



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Caption: Mechanism of **Lasamide**-induced IOP reduction.

## Experimental Workflow for In Vivo IOP Measurement



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Caption: Workflow for assessing **Lasamide**'s effect on IOP in vivo.

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## References

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